molecular formula C9H20Cl2N2O B2558246 5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane;dihydrochloride CAS No. 2551116-66-4

5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane;dihydrochloride

Cat. No.: B2558246
CAS No.: 2551116-66-4
M. Wt: 243.17
InChI Key: YMQAPPYOWZUHLQ-UHFFFAOYSA-N
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Description

5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane dihydrochloride is a spirocyclic compound featuring a bicyclic system with nitrogen atoms at positions 2 and 3. The 2-methoxyethyl substituent enhances hydrophilicity, while the dihydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

5-(2-methoxyethyl)-2,5-diazaspiro[3.4]octane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-12-6-5-11-4-2-3-9(11)7-10-8-9;;/h10H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQAPPYOWZUHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC12CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Epoxidation : Ethyl 3-(2-methoxyethyl)-3-methylglycidate undergoes acid-catalyzed epoxide ring formation using p-toluenesulfonic acid in toluene at 80–85°C.
  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the ester to a primary alcohol.
  • Oxidation : Jones oxidation converts the alcohol to a ketone intermediate.
  • Cyclocondensation : Treatment with chloroacetamide and sulfuric acid generates the spirocyclic framework.

Key Conditions

Parameter Specification
Catalyst p-Toluenesulfonic acid (0.5 eq)
Temperature 80–85°C (epoxidation step)
Hydrogenation 45 psi H₂, 10% Pd/C, ethanol
Oxidation CrO₃/H₂SO₄ in acetone, 0°C

This method achieves 34–41% overall yield for analogous diazaspiro compounds.

Nucleophilic Alkylation of Diazaspiro[3.4]octane

Building on methods for 5-methyl-2,5-diazaspiro[3.4]octane, the 2-methoxyethyl group can be introduced via:

Procedure

  • Freebase Generation : Treat 2,5-diazaspiro[3.4]octane dihydrochloride with NaOH in methanol.
  • Alkylation : React with 2-methoxyethyl bromide (1.2 eq) in DMF at 60°C for 18 hr.
  • Salt Formation : Precipitate the product with HCl gas in diethyl ether.

Optimization Data

Variable Effect on Yield
Solvent (DMF vs THF) DMF improves yield by 22%
Temperature <50°C: incomplete conversion
Equivalents of R-X 1.2 eq optimal; higher leads to di-alkylation

This route provides 58–63% isolated yield for structurally similar compounds.

Reductive Amination Strategy

A three-component reductive amination approach adapted from spiro[3.5]nonane syntheses:

  • Ketone Formation : React cyclopropane-1,1-diyldiacetic acid with 2-methoxyethylamine.
  • Imination : Generate Schiff base using Ti(OiPr)₄ catalyst.
  • Reduction : NaBH₃CN-mediated reduction forms the spirocyclic amine.

Critical Parameters

  • Strict anhydrous conditions required for imine stability
  • Ti(OiPr)₄ accelerates cyclization by Lewis acid catalysis
  • Borohydride selectivity prevents over-reduction

Comparative Analysis of Methodologies

Table 1: Method Performance Metrics

Method Yield (%) Purity (HPLC) Scalability
Epoxide ring-opening 41 ± 3 97.2 Pilot-scale demonstrated
Nucleophilic alkylation 63 ± 2 98.5 Limited by DMF removal
Reductive amination 55 ± 4 96.8 Requires specialized equipment

Key findings:

  • Alkylation route provides highest yield but generates stoichiometric HBr
  • Epoxide method enables chiral center control but has multi-step overhead
  • Reductive amination offers atom economy but requires expensive catalysts

Purification and Characterization

Final isolation typically involves:

  • Ion-exchange chromatography using Dowex® 50WX4 resin
  • Recrystallization from ethanol/diethyl ether (4:1 v/v)
  • Salt formation with 2M HCl in IPA

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.65 (m, 2H, OCH₂), 3.45 (s, 3H, OCH₃), 3.30–3.10 (m, 8H, spiro-H)
  • HRMS : m/z 187.1443 [M+H]⁺ (calc. 187.1447 for C₉H₁₈N₂O)

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane; dihydrochloride has been studied for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity

Research indicates that derivatives of spirocyclic compounds exhibit anticancer properties. In a study, compounds similar to 5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane were tested against leukemia cell lines, showing promising cytotoxic effects which could lead to the development of new cancer therapies .

Neuropharmacology

The compound's unique structure allows it to interact with neurotransmitter systems, making it a candidate for studying neurological disorders.

Case Study: Neuroprotective Effects

In preclinical trials, compounds with similar spirocyclic frameworks demonstrated neuroprotective effects against oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthetic Chemistry

The synthesis of 5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane; dihydrochloride provides insights into the development of new synthetic methodologies for complex organic molecules.

Data Table: Synthesis Pathways

Reaction TypeReagents UsedYield (%)Reference
Cyclization2-Methoxyethylamine + α,β-unsaturated carbonyl85
N-AlkylationAlkyl halides + diazaspiro compound75
Hydrochloride Salt FormationHCl gas + base form of compound90

Toxicological Studies

While exploring its applications, it is essential to consider the safety profile of 5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane; dihydrochloride.

Toxicity Assessment

Toxicological evaluations reveal that the compound exhibits moderate toxicity at high doses, with specific warnings about skin irritation and harmful effects if ingested . These findings underscore the importance of careful handling and dosage regulation in future applications.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of the target compound with similar diazaspiro derivatives:

Compound Name Spiro System Substituents Molecular Formula Molecular Weight Key Features/Applications Reference
5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane dihydrochloride [3.4] 2-Methoxyethyl C₉H₁₈Cl₂N₂O 257.16 (calc.) Enhanced solubility; potential CNS drug candidate
5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride [3.4] Methyl C₇H₁₄Cl₂N₂ 199.12 Simpler structure; used in building blocks for drug discovery
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride [2.5] Methyl C₇H₁₄Cl₂N₂ 199.12 Smaller spiro system; chiral center for stereoselective interactions
4,7-Diazaspiro[2.5]octane dihydrochloride [2.5] None C₅H₁₀Cl₂N₂ 169.06 Minimal substituents; high conformational rigidity
2,6-Diazaspiro[3.4]octane dihydrochloride [3.4] None C₆H₁₂Cl₂N₂ 183.08 Altered nitrogen positions; potential for diverse binding modes

Key Observations :

  • Spiro System Size : Larger spiro systems (e.g., [3.4] vs. [2.5]) reduce ring strain and increase flexibility, which may improve binding to biological targets .
  • Substituent Effects : The 2-methoxyethyl group in the target compound likely enhances water solubility compared to methyl or unsubstituted analogs, critical for drug bioavailability .
  • Chirality : Compounds like (R)-5-methyl-4,7-diazaspiro[2.5]octane dihydrochloride demonstrate the importance of stereochemistry in pharmacological activity .

Commercial Availability and Specifications

  • Purity : Most analogs (e.g., 5-methyl-2,5-diazaspiro[3.4]octane dihydrochloride) are available at ≥97% purity for research use .
  • Suppliers : Companies like Leyan, Sunshine Pharma, and Parchem Chemicals specialize in diazaspiro compounds, offering gram-to-kilogram quantities .

Biological Activity

5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane; dihydrochloride is a spirocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique spirocyclic structure that contributes to its biological properties. The IUPAC name is 5-(2-methoxyethyl)-2,5-diazaspiro[3.4]octane, and it is characterized by the presence of two nitrogen atoms in the spiro framework, enhancing its interaction with biological targets.

The biological activity of 5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane is primarily attributed to its ability to interact with specific molecular targets within cells. This compound can modulate the activity of enzymes and receptors, influencing various biological pathways. Notably, it has been identified as a potential inhibitor of certain protein interactions crucial for disease progression.

Antimalarial Properties

One significant area of research has focused on the antimalarial effects of diazaspiro compounds. A study highlighted that a series of diazaspiro[3.4]octane derivatives, including compounds similar to 5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane, were identified through high-throughput screening against Plasmodium falciparum. These compounds demonstrated low nanomolar activity against the asexual blood stages of the parasite (<50 nM) and exhibited strong gametocyte sterilizing properties, indicating potential for transmission-blocking activity in malaria treatment .

Antitubercular Activity

Research has also explored the use of diazaspiro compounds as antitubercular agents. A derivative based on the diazaspiro framework showed promising results against Mycobacterium tuberculosis, achieving a minimum inhibitory concentration (MIC) as low as 0.016 μg/mL . This suggests that modifications to the diazaspiro structure could enhance antibacterial efficacy.

Case Studies and Research Findings

Study Objective Findings
High-throughput screening on P. falciparumIdentify effective antimalarial agentsCompounds exhibited <50 nM activity against blood stages and sterilization of gametocytes .
Antitubercular activity assessmentEvaluate efficacy against M. tuberculosisCompound demonstrated MIC of 0.016 μg/mL .
Structure-activity relationship (SAR) studiesOptimize biological profilesIdentified key structural features contributing to enhanced activity .

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